molecular formula C7H16OS B1315232 3-(Tert-butylsulfanyl)propan-1-ol CAS No. 5755-56-6

3-(Tert-butylsulfanyl)propan-1-ol

Cat. No. B1315232
CAS RN: 5755-56-6
M. Wt: 148.27 g/mol
InChI Key: GDDMGWCYODCSIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(Tert-butylsulfanyl)propan-1-ol” is a chemical compound with the molecular formula C7H16OS . It has a molecular weight of 148.27 . This compound is used for research purposes .


Synthesis Analysis

While specific synthesis methods for “3-(Tert-butylsulfanyl)propan-1-ol” were not found in the search results, similar compounds have been synthesized through nucleophilic substitution reactions . For instance, (3-(tert-butylperoxy)propyl)trimethoxysilane was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .

Scientific Research Applications

Asymmetric Synthesis of Amines

3-(Tert-butylsulfanyl)propan-1-ol and its derivatives play a pivotal role in the asymmetric synthesis of amines, a key process in producing enantiomerically pure compounds. This method involves the condensation of tert-butanesulfinamide with various carbonyl compounds, leading to the preparation of a wide range of chiral amines. These amines are crucial in the development of pharmaceuticals, showcasing the compound's importance in medicinal chemistry. For instance, N-tert-butanesulfinyl imines are utilized as intermediates for generating a diverse array of highly enantioenriched amines, including alpha-branched amines, amino acids, and trifluoromethyl amines, demonstrating the versatility and utility of this approach in asymmetric synthesis (Ellman, Owens, & Tang, 2002).

Antimicrobial Applications

Derivatives of 3-(Tert-butylsulfanyl)propan-1-ol have also been explored for their antimicrobial properties. For instance, aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane synthesized through condensation reactions have exhibited potent antimicrobial activity. This suggests the potential of 3-(Tert-butylsulfanyl)propan-1-ol derivatives as effective antimicrobial agents, possibly offering new avenues for the development of novel antimicrobial compounds (Jafarov et al., 2019).

Molecular Spectroscopy and Fuel Additives

The compound and its related ethers have been characterized using molecular spectroscopy techniques, revealing their structural and electronic properties. Such studies not only enhance our understanding of these compounds at the molecular level but also highlight their potential applications. Specifically, ethers of glycerol derived from 3-(Tert-butylsulfanyl)propan-1-ol have been identified as excellent oxygen additives for diesel fuel, illustrating the compound's relevance in improving fuel efficiency and reducing emissions (Jamróz et al., 2007).

Enzymatic Resolution in Asymmetric Synthesis

Furthermore, the enzymatic resolution of derivatives of 3-amino-3-phenylpropan-1-ol highlights the integration of biocatalysis in achieving high enantiomeric excess of key intermediates. This approach facilitates the production of important pharmaceuticals, such as (S)-dapoxetine, underlining the significance of 3-(Tert-butylsulfanyl)propan-1-ol derivatives in the pharmaceutical industry (Torre, Gotor‐Fernández, & Gotor, 2006).

properties

IUPAC Name

3-tert-butylsulfanylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16OS/c1-7(2,3)9-6-4-5-8/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDMGWCYODCSIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10486396
Record name 3-(tert-butylsulfanyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10486396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tert-butylsulfanyl)propan-1-ol

CAS RN

5755-56-6
Record name 3-(tert-butylsulfanyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10486396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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